(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride
Description
(9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride (CAS 1391506-12-9) is a chiral alkaloid derivative with a molecular formula of C₂₀H₂₈Cl₃N₃O and a molecular weight of 432.81 g/mol . It is characterized by a methoxy (-OCH₃) group at the 6' position of the quinoline ring and a trihydrochloride salt formulation, enhancing its solubility in polar solvents. The compound is stored at 2–8°C under inert nitrogen to prevent degradation and is used in asymmetric catalysis and pharmaceutical research . Its purity typically exceeds 98%, with a high enantiomeric excess (e.e.) of 99%, making it suitable for stereoselective applications .
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDEKGNTLNSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231763-32-8 | |
| Record name | (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride typically involves the modification of cinchona alkaloids. One common method includes the following steps:
Starting Material: The process begins with quinine or quinidine, which are naturally occurring cinchona alkaloids.
Methoxylation: The 6’ position of the quinine or quinidine is methoxylated using methanol and a suitable catalyst under controlled conditions.
Amination: The 9 position is then aminated using ammonia or an amine source in the presence of a reducing agent.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of quinine or quinidine are methoxylated in industrial reactors.
Continuous Amination: The amination step is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride.
Chemical Reactions Analysis
Types of Reactions
(9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
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Antimalarial Activity
- The cinchona alkaloids, including derivatives like (9R)-6'-methoxy-cinchonan-9-amine, are known for their efficacy against malaria. Research has indicated that modifications in the cinchona structure can enhance antimalarial activity, making this compound a candidate for further development in malaria treatment protocols.
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Analgesic Properties
- Recent studies have highlighted the analgesic potential of cinchona-derived compounds. For instance, (9R)-6'-methoxy-cinchonan-9-amine has shown promise in pain management through modulation of pain pathways, potentially offering alternatives to traditional analgesics with fewer side effects.
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Antidepressant Effects
- There is emerging evidence that compounds related to cinchona alkaloids may influence serotonin pathways, suggesting potential applications in treating depression and anxiety disorders. The mechanism involves the modulation of serotonin receptors, which is crucial for mood regulation.
Biochemical Applications
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Enzyme Inhibition
- (9R)-6'-Methoxy-cinchonan-9-amine has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be harnessed in drug design to target diseases characterized by dysregulated enzyme activity.
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Drug Delivery Systems
- The compound's chemical structure allows it to be explored as a component in drug delivery systems. Its ability to form complexes with various drugs may enhance bioavailability and targeted delivery, improving therapeutic outcomes.
Material Science Applications
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Synthesis of Novel Materials
- The unique properties of (9R)-6'-methoxy-cinchonan-9-amine enable its use in synthesizing novel materials with specific functionalities. Research into polymer composites incorporating this compound could lead to advancements in material science.
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Chiral Catalysts
- As a chiral molecule, (9R)-6'-methoxy-cinchonan-9-amine can serve as a catalyst in asymmetric synthesis processes. Its application in catalysis is significant for producing enantiomerically pure compounds, which are essential in pharmaceuticals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in antimalarial activity, it interferes with the parasite’s ability to metabolize hemoglobin, leading to its death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
(8α,9S)-6'-Methoxycinchonan-9-amine Trihydrochloride (CAS 1231763-32-8)
- Stereochemistry : Differs at the 8α and 9 positions (9S configuration vs. 9R in the target compound).
- Molecular Weight : Identical (432.81 g/mol) due to the same formula .
- Applications : Used in chiral catalysis but exhibits distinct enantioselectivity due to its stereochemical configuration .
- Hazard Profile : Classified as Acute Toxicity Category 3 (H301) —toxic if swallowed .
(8α,9R)-6'-Methoxycinchonan-9-amine Trihydrochloride (CAS not explicitly listed)
Non-Methoxy Analogue: (9R)-6'-Cinchonan-9-amine Trihydrochloride (CAS 168960-94-9)
Dihydro Derivatives
(9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine Trihydrochloride (CAS 931098-92-9)
- Structural Modification: Saturation of the 10,11 double bond in the quinoline ring.
- Molecular Weight : 434.83 g/mol (C₂₀H₂₇N₃O·3HCl) .
- Applications : Enhanced stability for long-term storage; used in hydrogenation reactions .
(8α,9S)-10,11-Dihydro-6’-methoxycinchonan-9-amine Trihydrochloride (CAS 852913-53-2)
Key Research Findings
- Stereochemical Impact : The 9R configuration in the target compound confers superior enantioselectivity in asymmetric catalysis compared to 9S isomers .
- Methoxy Group Role : The 6'-methoxy group enhances solubility in aqueous systems and influences binding affinity in receptor studies .
- Dihydro Derivatives: Saturation of the quinoline ring improves thermal stability, making these variants preferable for high-temperature reactions .
Biological Activity
(9R)-6'-Methoxy-cinchonan-9-amine trihydrochloride, a derivative of cinchona alkaloids, has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound is known for its potential applications in treating various diseases, including cancer and infectious diseases, through mechanisms such as enzyme inhibition and modulation of drug resistance.
- Molecular Formula : C20H25N3O · 3HCl
- Molecular Weight : 432.81 g/mol
- CAS Number : 1391506-12-9
- Purity : ≥90% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P-Glycoprotein Inhibition : This compound has shown significant potential as a chemosensitizer by inhibiting P-glycoprotein (P-gp), a critical protein involved in multidrug resistance (MDR) in cancer cells. The inhibition of P-gp enhances the efficacy of chemotherapeutic agents like doxorubicin by increasing their intracellular concentrations .
- Carbonic Anhydrase Inhibition : It has been reported to selectively inhibit tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII) at nanomolar concentrations, which is crucial for tumor growth and metastasis .
- Cytotoxicity Enhancement : In vitro studies indicate that this compound can enhance the cytotoxic effects of doxorubicin in resistant cancer cell lines, suggesting its potential use in combination therapies .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Doxorubicin Resistance :
A study evaluated the effect of this compound on doxorubicin-resistant human adenocarcinoma colon cells (HT29/DOX). The compound was administered at concentrations of 1 and 3 μM, resulting in a significant reduction in cell viability compared to controls. The reversal fold (RF) values indicated a marked enhancement in doxorubicin's cytotoxicity, with values exceeding those observed with standard P-gp inhibitors like verapamil . -
Inhibition of Carbonic Anhydrase Isoforms :
Another study assessed the inhibitory effects of several derivatives on human carbonic anhydrases I, II, IX, and XII. The findings revealed that this compound selectively inhibited hCA IX and XII without affecting the cytosolic isoforms, suggesting a targeted therapeutic approach for tumors expressing these isoforms .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (9R)-6'-Methoxy-cinchonan-9-amine Trihydrochloride?
- Synthesis : The compound is typically synthesized via stereoselective reduction of the corresponding cinchona alkaloid precursor. For example, dihydro derivatives (e.g., 10,11-dihydro analogs) are prepared by catalytic hydrogenation under controlled conditions to preserve stereochemistry .
- Characterization : Use HPLC (≥90% purity) and chiral stationary phases to confirm enantiomeric excess (e.g., 99% e.e.) . Structural validation requires H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration determination .
Q. How should researchers handle discrepancies in molecular weight and purity data across literature sources?
- Molecular Weight : Cross-validate using empirical formulas (e.g., CHNO·3HCl; FW: 432.81 vs. dihydro analogs: CHNO·3HCl; FW: 434.83) .
- Purity : Confirm via titration (e.g., min. 90% purity) and orthogonal methods like TLC or LC-MS to resolve conflicts between suppliers .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Store at 2–8°C in airtight, light-protected containers to prevent degradation of the tertiary amine and methoxy groups. Long-term stability studies should include periodic NMR and mass spec checks .
Advanced Research Questions
Q. How can computational methods resolve contradictions in stereochemical assignments for this compound?
- Apply density functional theory (DFT) at the MPW1PW91/6-31G(d) level with solvent models (e.g., DMSO) to calculate C NMR chemical shifts. Compare experimental vs. computed data using DP4+ probability analysis to assign configurations (e.g., 2R, 8S, 9R) with >99% confidence .
Q. What strategies optimize the use of this compound in asymmetric catalysis?
- Chiral Resolution : Use (9R)-6'-Methoxy-cinchonan-9-amine as a chiral ligand in Pd-catalyzed cross-couplings. Monitor enantioselectivity via circular dichroism (CD) or chiral HPLC .
- Substrate Scope : Test derivatives (e.g., dihydro or 10,11-unsaturated analogs) to evaluate steric and electronic effects on catalytic activity .
Q. How do structural modifications (e.g., dihydro vs. unsaturated forms) impact biological activity?
- In Vitro Assays : Compare the binding affinity of dihydro derivatives (CHNO·3HCl) with unsaturated forms (CHNO·3HCl) against targets like HER2 or carbonic anhydrase IX (CA IX) using SPR or fluorescence polarization .
- Mechanistic Studies : Use molecular docking to correlate methoxy group positioning with target interaction .
Q. What analytical techniques are essential for resolving batch-to-batch variability in enantiomeric excess?
- Advanced Chromatography : Employ supercritical fluid chromatography (SFC) with polysaccharide-based columns for high-resolution separation.
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify critical process parameters affecting e.e. during synthesis .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s role in chiral recognition?
- Experimental Design : Conduct comparative studies using both (8α,9R) and (8α,9S) stereoisomers under identical conditions. Measure enantioselectivity factors () in kinetic resolutions .
- Literature Review : Cross-reference data from peer-reviewed journals (e.g., Journal of the American Chemical Society) over supplier catalogs to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
